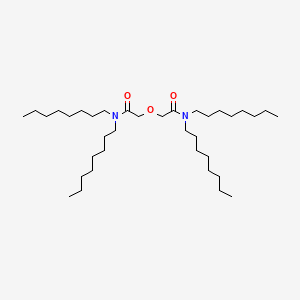

2,2'-Oxybis(N,N-dioctylacetamide)

Description

The exact mass of the compound 2,2'-Oxybis(N,N-dioctylacetamide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Oxybis(N,N-dioctylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-dioctylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZYWIAVUGQHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743246 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342794-43-8 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

Foreword: Understanding the Significance of 2,2'-Oxybis(N,N-dioctylacetamide)

In the realm of coordination chemistry and solvent extraction, the class of compounds known as diglycolamides has garnered significant attention. Among these, 2,2'-Oxybis(N,N-dioctylacetamide) emerges as a molecule of interest, particularly for its potential applications in the separation and recovery of valuable and strategic elements. Its unique structure, featuring a central ether linkage and two amide functionalities with long alkyl chains, imparts a specific set of physicochemical properties that govern its behavior in various chemical environments. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of these properties for their work. We will delve into the known characteristics of this compound, provide detailed protocols for its analysis, and offer insights based on the collective expertise in the field.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2,2'-Oxybis(N,N-dioctylacetamide) is paramount for its effective application and for the design of processes in which it is a key component. The following table summarizes the available and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₆H₇₂N₂O₃ | [1][2] |

| Molecular Weight | 580.98 g/mol | [1][2] |

| CAS Number | 342794-43-8 | [1][2] |

| Physical State | Colorless to yellow liquid or semi-solid | |

| Purity | ≥95.0% (GC) | [2] |

| Specific Gravity | 0.91 | [2] |

| Boiling Point | Not available; predicted to be high due to high molecular weight. | |

| Melting Point | Not available; expected to be a low melting solid or semi-solid. | [2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | |

| Refractive Index | Not available. | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Spectroscopic and Analytical Characterization

While specific spectral data for 2,2'-Oxybis(N,N-dioctylacetamide) is not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chains, including a triplet for the terminal methyl (CH₃) protons around 0.9 ppm, a broad multiplet for the methylene (CH₂) groups of the alkyl chains between 1.2-1.6 ppm, and triplets for the methylene groups adjacent to the nitrogen atoms. The methylene protons adjacent to the ether oxygen would appear as a distinct signal.

-

¹³C NMR: The carbon-13 NMR spectrum will display a series of signals corresponding to the different carbon environments in the octyl chains, a signal for the carbonyl carbon of the amide group (typically in the 170-180 ppm region), and signals for the methylene carbons adjacent to the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Oxybis(N,N-dioctylacetamide) will be characterized by the following absorption bands:

-

C=O stretch (amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

-

C-O-C stretch (ether): A characteristic absorption band for the ether linkage will be present, typically in the 1050-1150 cm⁻¹ range.

-

C-N stretch (amide): A band in the 1200-1300 cm⁻¹ region.

-

C-H stretch (alkyl): Strong absorption bands will be observed in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds in the octyl chains.

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electrospray ionization (ESI) or a similar soft ionization technique, should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve cleavage of the alkyl chains and the bonds adjacent to the carbonyl and ether functionalities.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, standardized methodologies for the experimental determination of the key physicochemical properties of 2,2'-Oxybis(N,N-dioctylacetamide).

Determination of Boiling Point (Reduced Pressure)

Given the high molecular weight, the boiling point should be determined under reduced pressure to prevent decomposition.

Methodology:

-

Place a small sample of the compound in a micro-distillation apparatus.

-

Introduce a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to a stable, known value.

-

Slowly heat the sample until it begins to boil.

-

Record the temperature at which the vapor and liquid phases are in equilibrium and the corresponding pressure.

-

Use a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure.

Caption: Workflow for determining boiling point under reduced pressure.

Determination of Melting Point/Range

As the compound can be a semi-solid, determining the melting range is appropriate.

Methodology:

-

Place a small amount of the sample into a capillary tube and seal one end.

-

Insert the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting range of the compound.

Caption: Workflow for determining the melting point range.

Determination of Solubility

Methodology:

-

Add a small, measured amount of 2,2'-Oxybis(N,N-dioctylacetamide) to a series of test tubes.

-

To each test tube, add a different solvent (e.g., water, ethanol, acetone, hexane, toluene) in small increments.

-

After each addition, vortex or shake the test tube vigorously for a set amount of time.

-

Visually inspect the solution for the presence of undissolved solute.

-

Continue adding solvent until the solute completely dissolves or a maximum volume of solvent has been added.

-

Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Caption: Workflow for determining solubility in various solvents.

Representative Synthesis Protocol

Reaction Scheme (Hypothetical):

Diglycolic anhydride + 2 equivalents of Dioctylamine → 2,2'-Oxybis(N,N-dioctylacetamide)

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic anhydride in a suitable anhydrous solvent (e.g., toluene).

-

Slowly add two molar equivalents of dioctylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Caption: A representative workflow for the synthesis of 2,2'-Oxybis(N,N-dioctylacetamide).

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2,2'-Oxybis(N,N-dioctylacetamide), the following safety precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Use chemical safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) is a compound with significant potential in specialized chemical applications. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a comprehensive overview of its known characteristics, predictive insights into its spectral properties, and robust, standardized protocols for its experimental evaluation. The methodologies and safety information presented herein are designed to equip researchers and scientists with the foundational knowledge required to work with this compound effectively and safely. As research into diglycolamides continues to evolve, it is anticipated that a more complete profile of this and related compounds will emerge, further enabling their application in innovative technologies.

References

A Comprehensive Technical Guide to the Analytical Characterization of 2,2'-Oxybis(N,N-dioctylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 2,2'-Oxybis(N,N-dioctylacetamide), a complex diamide with applications in various chemical and pharmaceutical fields. As a molecule with a high molecular weight and multiple functional groups, its structural elucidation and purity assessment require a multi-faceted analytical approach. This document, intended for researchers and professionals in drug development and chemical analysis, details the application of chromatographic, spectroscopic, and thermal analysis techniques. Each section offers not only procedural steps but also the underlying scientific rationale for the selected methods and parameters, ensuring a thorough understanding of the characterization process.

Introduction: Understanding the Molecule

2,2'-Oxybis(N,N-dioctylacetamide) is a symmetrical molecule characterized by a central ether linkage connecting two acetamide groups, each N-substituted with two octyl chains. Its chemical structure confers properties of both ethers and tertiary amides, with the long alkyl chains contributing to its lipophilicity and potential for complex interactions. A thorough analytical characterization is paramount to ensure its identity, purity, and stability, which are critical parameters in research and development settings.

Table 1: Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

| Property | Value | Source |

| Molecular Formula | C36H72N2O3 | [1][2] |

| Molecular Weight | 580.98 g/mol | [1][2] |

| CAS Number | 342794-43-8 | [1][2] |

| Physical State | Colorless to yellow liquid or semi-solid | [3][4] |

| Purity (Typical) | ≥95% (by GC) | [1][2] |

| Specific Gravity | ~0.91 | [1] |

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating 2,2'-Oxybis(N,N-dioctylacetamide) from impurities and for its quantification. Given its high boiling point and molecular weight, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, each with specific considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight of 2,2'-Oxybis(N,N-dioctylacetamide), a high-temperature capillary column and appropriate derivatization may be necessary to improve volatility and chromatographic peak shape.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

-

Derivatization (Optional but Recommended): To enhance volatility and reduce peak tailing, silylation can be performed. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the sample solution. Heat at 70°C for 30 minutes.[5]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Chromatographic Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 300°C.

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 15°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-700.

-

The total ion chromatogram (TIC) will show a major peak corresponding to the derivatized or intact 2,2'-Oxybis(N,N-dioctylacetamide). The mass spectrum of the main peak should be analyzed for the molecular ion and characteristic fragment ions. The fragmentation pattern is expected to involve cleavage at the C-N bonds of the amide groups and scission of the alkyl chains.

Caption: Workflow for the GC-MS analysis of 2,2'-Oxybis(N,N-dioctylacetamide).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase method is suitable for 2,2'-Oxybis(N,N-dioctylacetamide), where the nonpolar stationary phase interacts with the long alkyl chains of the molecule.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program: Start with 70% A, ramp to 100% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

UV Detection:

-

Wavelength: 210 nm (for amide chromophore).

-

The chromatogram will display a major peak for 2,2'-Oxybis(N,N-dioctylacetamide), with any impurities appearing as separate peaks. The retention time and peak area can be used for identification and quantification, respectively, against a standard of known concentration. The lack of a strong chromophore limits the sensitivity of UV detection.[2][6]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2,2'-Oxybis(N,N-dioctylacetamide).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: A small drop of the liquid or semi-solid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2925-2855 | C-H stretch | Alkyl chains |

| 1645 | C=O stretch | Tertiary amide |

| 1465 | C-H bend | Alkyl chains |

| 1115 | C-O-C stretch | Ether |

The FTIR spectrum is expected to be dominated by strong C-H stretching and bending vibrations from the numerous octyl chains. A prominent peak around 1645 cm⁻¹ will confirm the presence of the tertiary amide carbonyl group. The C-O-C stretch of the ether linkage will appear in the fingerprint region.[1][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR should be performed.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.60 | s | O-CH ₂-C=O | |

| ~3.30 | t | N-CH ₂(CH₂)₆CH₃ | |

| ~1.55 | m | N-CH₂-CH ₂-(CH₂)₅CH₃ | |

| ~1.27 | m | (CH ₂)₅ | |

| ~0.88 | t | CH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| ~169 | C=O | ||

| ~70 | O-C H₂-C=O | ||

| ~48 | N-C H₂(CH₂)₆CH₃ | ||

| ~31-22 | (CH₂)₆ | ||

| ~14 | CH₃ |

The ¹H NMR spectrum will show characteristic signals for the methylene protons adjacent to the ether oxygen, the methylene groups attached to the nitrogen atoms, the long alkyl chains, and the terminal methyl groups. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon, the carbons of the ether linkage, and the distinct carbons of the octyl chains.[9][10][11]

Caption: Structure of 2,2'-Oxybis(N,N-dioctylacetamide) with key groups for NMR assignment.

Thermal Analysis: Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of the compound.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

-

TGA Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.

-

-

DSC Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat from -50°C to 200°C at a rate of 10°C/min, cool to -50°C, and reheat.

-

-

TGA: The TGA thermogram will show the onset of decomposition, typically at elevated temperatures, indicating good thermal stability. The weight loss will occur in one or multiple steps, corresponding to the fragmentation of the molecule.[12][13][14]

-

DSC: The DSC thermogram will reveal thermal transitions such as the glass transition temperature (Tg) if the material is amorphous, or melting (Tm) and crystallization (Tc) temperatures if it is crystalline.[4][12]

Conclusion

The analytical characterization of 2,2'-Oxybis(N,N-dioctylacetamide) requires a synergistic approach, integrating chromatographic, spectroscopic, and thermal analysis techniques. GC-MS and HPLC provide essential information on purity and can be used for quantification. FTIR and NMR spectroscopy are indispensable for the unambiguous confirmation of the molecular structure. Finally, TGA and DSC offer critical insights into the material's thermal stability and phase behavior. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this complex molecule, ensuring its quality and suitability for its intended applications.

References

-

Lab Pro Inc. 2,2'-Oxybis(N,N-di-n-octylacetamide), 1G - O0523-1G.

-

LabSolutions. 2,2′-Oxybis(N,N-di-n-octylacetamide).

-

Sigma-Aldrich. 2,2'-Oxybis(N,N-dioctylacetamide).

-

Fessas, D., et al. (2006). Thermal analysis on parchments I: DSC and TGA combined approach for heat damage assessment. Thermochimica Acta, 448(1), 30-36.

-

Sari, A., et al. (2015). FT-IR data of fatty alcohols, adipic acid and long-chain diesters. ResearchGate.

-

The Royal Society of Chemistry. (2018). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

-

MacLeod, M. J., et al. (2017). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Science, 356(6338), 632-636.

-

Bansal, A. K., et al. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 721-728.

-

Varma, M. V. S., et al. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. ResearchGate.

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

-

De Leoz, M. L. A., et al. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 22(8), 1434–1446.

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.

-

Thermo Fisher Scientific. Protein secondary structure elucidation using FTIR spectroscopy.

- Moldoveanu, S. C., & David, V. (2015).

-

Kim, K. R., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5473.

-

EAG Laboratories. Thermal Analysis Techniques | Polymers.

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

-

Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube.

-

TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®.

-

de Graaf, R. A., et al. (2003). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 16(6-7), 339-357.

-

Zhang, Y., et al. (2017). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Polymers, 9(12), 659.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,2'-Oxybis(N,N-dioctylacetamide)

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2'-Oxybis(N,N-dioctylacetamide), a significant extractant in chemical separation processes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. It offers insights into the structural features revealed by chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed, field-proven experimental protocol for obtaining high-quality NMR data for this often-viscous compound is presented, underpinned by the principles of scientific integrity and causality.

Introduction: The Molecular Architecture and Analytical Significance

2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N,N',N'-tetraoctyl diglycolamide (TODGA), is a chelating agent of significant interest, particularly in the field of nuclear waste reprocessing for the extraction of lanthanides and actinides.[1] Its molecular structure, characterized by a central ether linkage, two amide functionalities, and four n-octyl chains, dictates its complexation behavior and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[2] The inherent complexity of the amide functional group, which exhibits restricted rotation about the C-N bond, gives rise to distinctive features in the NMR spectrum that can provide profound insights into the molecule's conformation and electronic environment. This guide will systematically dissect the ¹H and ¹³C NMR spectra of 2,2'-Oxybis(N,N-dioctylacetamide), providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,2'-Oxybis(N,N-dioctylacetamide) is predicted to exhibit several key resonances corresponding to the different proton environments within the molecule. The interpretation of these signals is crucial for confirming the molecular structure.

A defining characteristic of amides in NMR is the restricted rotation around the carbon-nitrogen bond, which can lead to magnetic inequivalence of the alkyl groups attached to the nitrogen. However, for a symmetrical molecule like TODGA at room temperature, rapid conformational changes may lead to averaged signals for the two octyl chains on each nitrogen.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2,2'-Oxybis(N,N-dioctylacetamide)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Ha (-CH₂-O-CH₂-) | ~4.2 | Singlet | 4H | Protons on the carbons adjacent to the central ether oxygen are deshielded by the electronegative oxygen atom. |

| Hb (-C(O)-CH₂-) | ~3.4 - 3.6 | Triplet | 8H | Protons on the carbons alpha to the carbonyl group and adjacent to the nitrogen are deshielded. |

| Hc (-N-CH₂-(CH₂)₆-CH₃) | ~1.5 - 1.7 | Multiplet | 8H | Methylene group adjacent to the terminal methyl group. |

| Hd (-(CH₂)₅-) | ~1.2 - 1.4 | Multiplet | 40H | Overlapping signals from the bulk of the methylene groups in the octyl chains. |

| He (-CH₃) | ~0.9 | Triplet | 12H | Terminal methyl groups of the octyl chains, typically found in the upfield region. |

Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.

Spectroscopic studies on the complexation of TODGA with metal ions have shown that the chemical shifts of the methylene protons adjacent to the ether oxygen and the carbonyl group (Ha and Hb) are particularly sensitive to the coordination environment.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Due to the molecule's symmetry, the number of unique carbon signals is less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2,2'-Oxybis(N,N-dioctylacetamide)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~170 | The carbonyl carbon of the amide group is significantly deshielded. |

| -CH₂-O-CH₂- | ~70 | The carbon adjacent to the ether oxygen is deshielded. |

| -N-CH₂- | ~48 | The carbon alpha to the amide nitrogen. |

| -(CH₂)₆- | ~22 - 32 | Overlapping signals from the methylene carbons of the octyl chains. |

| -CH₃ | ~14 | The terminal methyl carbon of the octyl chains. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The physical properties of 2,2'-Oxybis(N,N-dioctylacetamide), which can be a viscous liquid or semi-solid at room temperature, necessitate a carefully considered experimental approach to obtain high-resolution NMR spectra.[4]

Sample Preparation: The Foundation of Quality Data

The primary objective of sample preparation is to create a homogeneous solution with a low enough viscosity to allow for molecular tumbling, which is essential for obtaining sharp NMR signals.

Step-by-Step Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For viscous samples, a solvent that reduces the overall viscosity of the solution is paramount.[4]

-

Analyte Quantification: Accurately weigh approximately 10-20 mg of 2,2'-Oxybis(N,N-dioctylacetamide) for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If the analyte is highly viscous, gentle warming (to 50-60 °C) can aid in dissolution.[4] Ensure the final solution is homogeneous.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

-

Volume Adjustment: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[5]

-

Homogenization: Gently invert the capped NMR tube several times to ensure the solution is thoroughly mixed. For viscous samples, centrifugation can help to move the entire sample to the bottom of the tube and remove air bubbles.[4]

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Temperature: For viscous samples, acquiring the spectrum at an elevated temperature (e.g., 298 K to 323 K) can significantly improve spectral resolution by reducing viscosity and increasing the rate of molecular tumbling.[4]

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

Conclusion: A Powerful Tool for Structural Verification

The NMR spectral analysis of 2,2'-Oxybis(N,N-dioctylacetamide) provides a detailed fingerprint of its molecular structure. By understanding the predicted chemical shifts and implementing a robust experimental protocol, researchers can confidently verify the identity and purity of this important compound. The sensitivity of the methylene proton signals flanking the ether and amide functionalities to the local chemical environment also makes NMR an invaluable technique for studying the complexation and interaction of TODGA in various applications, from industrial separations to fundamental coordination chemistry.

References

Sources

FTIR spectroscopy of 2,2'-Oxybis(N,N-dioctylacetamide)

An In-depth Technical Guide to the FTIR Spectroscopy of 2,2'-Oxybis(N,N-dioctylacetamide)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,2'-Oxybis(N,N-dioctylacetamide), a molecule of significant interest in hydrometallurgical applications for f-element separations.[1] Known commercially as TODGA, this diglycolamide is a key component in advanced nuclear fuel reprocessing and recycling efforts.[2] This document, intended for researchers, analytical chemists, and process engineers, delves into the molecular structure, outlines a robust experimental protocol for spectral acquisition, provides a detailed interpretation of the vibrational modes, and discusses the influence of complexation on the infrared spectrum. Our approach is grounded in first principles of vibrational spectroscopy, ensuring that the methodologies described are self-validating and scientifically rigorous.

The Molecular Architecture of 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

A foundational understanding of the molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide) is paramount to interpreting its infrared spectrum. The molecule's unique architecture, featuring both polar and non-polar moieties, dictates its chemical behavior and its distinct spectral fingerprint.

The structure consists of a central ether oxygen atom linking two acetamide units. Each amide nitrogen is, in turn, substituted with two n-octyl chains.[3] This configuration results in three primary functional groups that are infrared active and serve as the basis for our spectroscopic analysis:

-

Tertiary Amide Groups: The molecule possesses two tertiary amide groups (-C(O)N(R)₂). The carbonyl (C=O) and the carbon-nitrogen (C-N) bonds within these groups give rise to very strong and characteristic absorption bands.

-

Ether Linkage: A central C-O-C ether linkage provides flexibility to the molecule and produces a strong, characteristic stretching vibration.

-

Alkyl Chains: Four n-octyl chains ((CH₂)₇CH₃) constitute the lipophilic portion of the molecule. The numerous C-H bonds in these chains result in prominent absorption bands in the high-frequency region of the spectrum.

These functional groups do not exist in isolation; their vibrations can couple and are influenced by the overall molecular conformation and intermolecular interactions.

Caption: Chemical structure of 2,2'-Oxybis(N,N-dioctylacetamide).

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The physical state of 2,2'-Oxybis(N,N-dioctylacetamide) is typically a colorless to yellow viscous liquid or semi-solid at room temperature. This property necessitates a careful selection of the sampling technique to ensure reproducible and high-quality spectra. While traditional transmission methods using salt plates (KBr, NaCl) are possible, they can be challenging for viscous materials.[4][5]

For this reason, Attenuated Total Reflectance (ATR) is the preferred and recommended technique.[6] ATR-FTIR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-crystal contact, which is crucial for viscous liquids.[7] The resulting spectrum is highly reproducible, forming the basis of a self-validating protocol.

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Confirm the desiccated environment of the optical bench to reduce interference from atmospheric water vapor and CO₂.

-

-

ATR Crystal Cleaning and Verification:

-

Thoroughly clean the ATR crystal (a robust diamond crystal is recommended) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[6]

-

Causality: Any residue from previous samples will contaminate the spectrum. The choice of isopropanol is based on its volatility and its ability to dissolve a wide range of organic compounds without damaging the crystal.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the instrumental and environmental absorbance (e.g., atmospheric CO₂ and H₂O), which must be computationally removed from the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average of 32-64 scans

-

-

Causality: A resolution of 4 cm⁻¹ is sufficient for resolving the primary functional group bands in the liquid state. Averaging multiple scans significantly improves the signal-to-noise ratio, enhancing the quality of the final spectrum.[6]

-

-

Sample Application and Spectrum Acquisition:

-

Place a small drop of 2,2'-Oxybis(N,N-dioctylacetamide) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum using the identical parameters as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.

-

-

Post-Measurement Cleanup:

-

Clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

-

Caption: Experimental workflow for ATR-FTIR analysis of TODGA.

Spectral Interpretation: Decoding the Vibrational Signature

The FTIR spectrum of 2,2'-Oxybis(N,N-dioctylacetamide) is rich with information. The interpretation is most effectively performed by analyzing distinct regions of the spectrum that correspond to the characteristic vibrations of its constituent functional groups.[8][9]

Table 1: Key Vibrational Mode Assignments for 2,2'-Oxybis(N,N-dioctylacetamide)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| 2955 - 2965 | Asymmetric Stretch (νₐₛ) | C-H (in CH₃) | Strong | Characteristic of terminal methyl groups on the octyl chains. |

| 2920 - 2930 | Asymmetric Stretch (νₐₛ) | C-H (in CH₂) | Strong | The most intense band in the C-H region due to the high number of methylene units. |

| 2850 - 2860 | Symmetric Stretch (νₛ) | C-H (in CH₂) | Medium-Strong | Appears as a distinct shoulder to the stronger asymmetric stretch. |

| 2870 - 2880 | Symmetric Stretch (νₛ) | C-H (in CH₃) | Medium | Often overlaps with other C-H stretching bands. |

| 1630 - 1650 | Stretch (ν) | C=O (Amide I) | Very Strong | The most characteristic peak for the molecule. Its position is sensitive to coordination. [10] |

| 1455 - 1470 | Scissoring Bend (δ) | C-H (in CH₂) | Medium | A reliable indicator of the presence of -(CH₂)ₙ- chains. |

| 1375 - 1385 | Symmetric Bend (δₛ) | C-H (in CH₃) | Medium | "Umbrella" mode of the terminal methyl groups. |

| 1250 - 1350 | Stretch (ν) | C-N (Amide III) | Medium-Strong | This band has contributions from C-N stretching and N-H bending, but in a tertiary amide, it is primarily C-N stretch.[11] |

| 1100 - 1140 | Asymmetric Stretch (νₐₛ) | C-O-C (Ether) | Strong, Broad | A key indicator of the ether linkage. Its broadness is due to conformational flexibility.[12] |

| 720 - 730 | Rocking (ρ) | C-H (in CH₂) | Weak-Medium | Appears when there are four or more contiguous methylene units. |

Note: The exact peak positions can vary slightly based on sample purity, temperature, and intermolecular interactions.

Detailed Regional Analysis

-

The C-H Stretching Region (3000 - 2800 cm⁻¹): This region is dominated by strong, sharp peaks arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the four n-octyl chains.[13] The peak around 2925 cm⁻¹ (asymmetric CH₂ stretch) is typically the most intense absorption in the entire spectrum due to the large number of methylene groups.

-

The Amide I Band (1630 - 1650 cm⁻¹): This is arguably the most important diagnostic band for 2,2'-Oxybis(N,N-dioctylacetamide). It arises from the C=O stretching vibration of the tertiary amide group.[10] It is an extremely strong and sharp absorption. The position of this band is highly sensitive to the molecule's electronic environment.

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping bands that are unique to the molecule as a whole.[13]

-

CH₂/CH₃ Bending: The CH₂ scissoring (~1465 cm⁻¹) and CH₃ symmetric bending (~1378 cm⁻¹) vibrations are clearly visible.

-

Amide III and C-O-C Ether Stretch: Two other crucial bands reside here. The C-N stretch of the tertiary amide (often called the Amide III band in peptide literature) is found in the 1350-1250 cm⁻¹ range.[11] The strong, often broad, band from the asymmetric C-O-C stretch of the ether linkage is a defining feature, typically appearing between 1140 and 1100 cm⁻¹.[12]

-

Field Application: Spectroscopic Insights into Metal Complexation

A primary application of 2,2'-Oxybis(N,N-dioctylacetamide) is in the solvent extraction of trivalent lanthanide and actinide ions from acidic nuclear waste streams.[14][15] FTIR spectroscopy is an invaluable tool for studying the coordination chemistry of these extraction processes.

When the molecule coordinates with a metal ion, the electron density around the donor atoms is perturbed, leading to predictable shifts in their vibrational frequencies. The coordination primarily occurs through the two amide carbonyl oxygens and the central ether oxygen.

-

Shift of the Amide I (C=O) Band: Upon complexation with a metal ion (e.g., Eu³⁺, Am³⁺), the C=O bond is weakened because the carbonyl oxygen donates electron density to the metal. This weakening of the bond results in a significant red-shift (shift to lower wavenumber) of the Amide I band. The magnitude of this shift can provide insights into the strength of the metal-ligand interaction.

-

Shift of the Ether (C-O-C) Band: Similarly, the involvement of the ether oxygen in coordination also leads to a red-shift in the C-O-C stretching frequency, though it is often less pronounced than the shift in the Amide I band.

By monitoring these spectral shifts, researchers can confirm the formation of metal-ligand complexes, investigate the stoichiometry of the extracted species, and study the mechanism of extraction under various conditions.[16]

Sources

- 1. osti.gov [osti.gov]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. labsolu.ca [labsolu.ca]

- 4. eng.uc.edu [eng.uc.edu]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. edinst.com [edinst.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(N,N-dioctylacetamide) in Organic Diluents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(N,N-dioctylacetamide), a complex organic molecule with significant potential in various industrial and research applications. In the absence of extensive published solubility data, this document establishes a predictive framework based on fundamental principles of chemical interactions and molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic diluents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility behavior of this and structurally related compounds.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its utility in a multitude of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical and chemical industries. 2,2'-Oxybis(N,N-dioctylacetamide) (CAS No: 342794-43-8), a high molecular weight diamide ether, presents a unique combination of functional groups that dictate its interaction with various solvents.[1][2][3][4][5] A thorough understanding of its solubility is paramount for its effective application.

This guide will first delve into the molecular characteristics of 2,2'-Oxybis(N,N-dioctylacetamide) to predict its solubility behavior. Subsequently, a robust experimental methodology for the empirical determination of its solubility will be detailed, ensuring trustworthy and reproducible results.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[6][7] An examination of the molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide) provides critical insights into its expected solubility.

Molecular Characteristics:

The molecule possesses two tertiary amide groups and a central ether linkage, which introduce polar characteristics through dipole-dipole interactions and the potential for hydrogen bond acceptance.[8][9] However, the presence of four long n-octyl chains (C₈H₁₇) contributes significant nonpolar character to the molecule.[10] The large hydrocarbon content is expected to be the dominant factor in determining its solubility.

Diagram: Molecular Structure of 2,2'-Oxybis(N,N-dioctylacetamide)

Caption: Molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide).

Predicted Solubility:

Based on its structure, the solubility of 2,2'-Oxybis(N,N-dioctylacetamide) in various organic diluents is predicted as follows:

-

High Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene). The long alkyl chains will have strong van der Waals interactions with these solvents.

-

Moderate to High Solubility: Expected in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran), esters (e.g., ethyl acetate), and chlorinated hydrocarbons (e.g., dichloromethane, chloroform). The polar functional groups of the solute can interact with the polar regions of these solvents.

-

Low to Negligible Solubility: Expected in highly polar solvents such as short-chain alcohols (e.g., methanol, ethanol) and water. The large nonpolar portion of the molecule will prevent effective solvation by these highly polar, hydrogen-bonding solvents.[6][11]

Theoretical Framework for Solubility Prediction

A more quantitative prediction of solubility can be achieved using theoretical models such as Hansen Solubility Parameters (HSP).[12][13][14] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][12][13] The principle is that substances with similar HSP values are likely to be miscible.

To apply this, the HSP values for 2,2'-Oxybis(N,N-dioctylacetamide) would need to be determined, either through experimental methods or computational modeling.[15] These values could then be compared to the known HSP values of various organic diluents to predict solubility.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal equilibrium method, often referred to as the shake-flask method.[16]

Diagram: Experimental Workflow for Solubility Determination

Sources

- 1. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Solubility [chem.fsu.edu]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solubility parameters (HSP) [adscientis.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Oxybis(N,N-dioctylacetamide)

Introduction

2,2'-Oxybis(N,N-dioctylacetamide) is a sophisticated chelating agent with significant applications in the realm of solvent extraction, particularly within the nuclear fuel reprocessing industry. Its molecular architecture, featuring two amide groups connected by a flexible ether linkage, endows it with a high affinity for actinide and lanthanide ions. As with any chemical species employed in industrial processes, a thorough understanding of its thermal stability is paramount. This guide provides an in-depth exploration of the thermal decomposition characteristics of 2,2'-Oxybis(N,N-dioctylacetamide), offering a foundational understanding for researchers, scientists, and professionals in drug development and chemical engineering. While direct experimental data for this specific molecule is limited, this guide will draw upon robust data from its close structural analog, N,N,N',N'-tetraoctyldiglycolamide (TODGA), to provide a comprehensive and scientifically grounded overview.

The Significance of Thermal Stability in Industrial Applications

The operational landscape of nuclear fuel reprocessing often involves elevated temperatures and the presence of highly corrosive reagents such as nitric acid.[1] Consequently, the thermal stability of all components within the solvent extraction circuit is a critical safety and efficiency parameter. Uncontrolled thermal decomposition can lead to a cascade of undesirable events, including:

-

Process Inefficiency: Degradation of the extractant molecule leads to a diminished capacity for metal ion sequestration, thereby reducing the overall efficiency of the separation process.

-

Formation of Hazardous Byproducts: Thermal decomposition can generate gaseous and solid byproducts that may be flammable, corrosive, or interfere with downstream processes.

-

Exothermic Runaway Reactions: In the presence of oxidizing agents like nitric acid, the exothermic decomposition of organic molecules can create a positive feedback loop, leading to a rapid and uncontrolled increase in temperature and pressure, a phenomenon often referred to as a "red-oil" explosion in the context of nuclear reprocessing.[2]

Therefore, a comprehensive characterization of the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide) is not merely an academic exercise but a fundamental prerequisite for its safe and effective implementation.

Core Principles of Thermal Analysis

To experimentally probe the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide), two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information about the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material can be determined.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying and quantifying thermal events such as melting, crystallization, and decomposition. For decomposition reactions, DSC can determine whether the process is endothermic (absorbs heat) or exothermic (releases heat) and quantify the enthalpy of decomposition.

For a more in-depth understanding of potential thermal hazards, particularly under adiabatic conditions (where no heat is exchanged with the surroundings), Accelerating Rate Calorimetry (ARC) is employed. ARC experiments are designed to simulate worst-case thermal runaway scenarios by detecting the onset of self-heating and then maintaining adiabatic conditions to measure the resulting temperature and pressure rise.[3]

Experimental Protocols for Thermal Stability Assessment

The following protocols provide a detailed, step-by-step methodology for the thermal analysis of 2,2'-Oxybis(N,N-dioctylacetamide).

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 2,2'-Oxybis(N,N-dioctylacetamide).

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Oxybis(N,N-dioctylacetamide) into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 700 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

-

Quantify the percentage of residual mass at the end of the experiment.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of 2,2'-Oxybis(N,N-dioctylacetamide).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Oxybis(N,N-dioctylacetamide) into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C for 5 minutes.

-

Heat the sample from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate any endothermic peaks corresponding to melting to determine the melting point and enthalpy of fusion.

-

Identify and integrate any exothermic peaks corresponding to decomposition to determine the onset temperature and enthalpy of decomposition (ΔHd).

-

Visualization of Experimental Workflow

Caption: Experimental workflow for thermal stability analysis.

Interpreting Thermal Decomposition Data

Based on studies of the analogous compound TODGA, the following thermal behavior can be anticipated for 2,2'-Oxybis(N,N-dioctylacetamide):

-

In an Inert Atmosphere: The neat compound is expected to be thermally stable up to approximately 327 °C (600 K).[3] Above this temperature, decomposition is likely to occur, proceeding through the cleavage of the weakest bonds in the molecule.

-

In the Presence of Nitric Acid: The presence of nitric acid significantly reduces the thermal stability. Decomposition can be expected to begin at a much lower temperature, around 127 °C (400 K).[3] This is due to the oxidative nature of nitric acid, which can initiate and accelerate the decomposition process.

Quantitative Data Summary

The following table summarizes the expected thermal decomposition parameters for 2,2'-Oxybis(N,N-dioctylacetamide), extrapolated from data on TODGA.[3]

| Parameter | Condition | Expected Value |

| Onset of Decomposition (Tonset) | Neat (Inert Atmosphere) | ~ 327 °C |

| In the presence of Nitric Acid | ~ 127 °C | |

| Enthalpy of Decomposition (ΔHd) | In the presence of Nitric Acid | Exothermic |

| Kinetic Parameters (in Nitric Acid) | ||

| Activation Energy (Ea) | Varies with nitric acid concentration | |

| Pre-exponential Factor (A) | Varies with nitric acid concentration | |

| Reaction Order | First-order |

Proposed Thermal Decomposition Pathway

The decomposition of 2,2'-Oxybis(N,N-dioctylacetamide) is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-N bond of the amide group and the C-O bond of the ether linkage are potential sites for initial bond scission.

In the presence of nitric acid, the decomposition mechanism is more complex, involving oxidation reactions. The initial step is likely the protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack and facilitating bond cleavage.

Caption: Proposed thermal decomposition pathways.

Safety Considerations and Hazard Mitigation

The significant decrease in the decomposition temperature of 2,2'-Oxybis(N,N-dioctylacetamide) in the presence of nitric acid underscores the potential for thermal runaway reactions in solvent extraction circuits.[2] It is imperative that operational temperatures are maintained well below the onset of exothermic decomposition. Continuous monitoring of process temperatures and the implementation of robust cooling systems are essential safety measures. Furthermore, the design of off-gas treatment systems must account for the potential generation of flammable and corrosive decomposition products.

Conclusion

While further experimental studies on 2,2'-Oxybis(N,N-dioctylacetamide) are warranted to refine our understanding of its thermal behavior, the data from its close analog, TODGA, provides a solid foundation for assessing its thermal stability. The compound exhibits good thermal stability in its pure form but is significantly destabilized by the presence of nitric acid. A thorough understanding of its decomposition kinetics and mechanisms is crucial for the design and safe operation of solvent extraction processes in which it is employed. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for conducting such assessments.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Oxybis(N,N-dioctylacetamide)

Introduction: The Significance of 2,2'-Oxybis(N,N-dioctylacetamide) in Advanced Separation Chemistry

2,2'-Oxybis(N,N-dioctylacetamide), more commonly known in the scientific community as N,N,N',N'-tetraoctyldiglycolamide (TODGA), is a multidentate ligand of significant interest, particularly in the field of nuclear chemistry and hydrometallurgy.[1] Its unique molecular architecture, featuring a central ether oxygen and two amide functionalities with long alkyl chains, imparts exceptional capabilities for the selective extraction of trivalent actinides and lanthanides from highly acidic nuclear waste streams.[2][3] This property is crucial for advanced nuclear fuel reprocessing and waste management strategies, aiming to reduce the long-term radiotoxicity of spent nuclear fuel.[4] The efficiency of TODGA in these applications has spurred considerable research into its synthesis, seeking to optimize yield, purity, and economic viability.[5]

This technical guide provides a comprehensive overview of the primary synthetic routes to TODGA, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies. The content is designed for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the preparation of this important extractant.

Strategic Approaches to the Synthesis of TODGA: A Comparative Analysis

The synthesis of TODGA can be broadly categorized into two main strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and purity requirements.

Route 1: The Schotten-Baumann Approach via Diglycolyl Chloride

This classical and widely employed method involves the acylation of di-n-octylamine with diglycolyl chloride in a biphasic system. The Schotten-Baumann reaction conditions are well-suited for this transformation, utilizing an aqueous base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Caption: Schotten-Baumann synthesis of TODGA.

-

Biphasic System: The use of an organic solvent (e.g., diethyl ether) and an aqueous phase containing a base (e.g., sodium hydroxide) is a hallmark of the Schotten-Baumann reaction.[6] Diglycolyl chloride is soluble in the organic phase, while the di-n-octylamine can partition between the phases. The interface between the two liquids provides the reaction zone.

-

Base: Sodium hydroxide acts as a scavenger for the hydrochloric acid produced during the acylation. This neutralization is crucial as it prevents the protonation of the di-n-octylamine, which would render it non-nucleophilic, thereby halting the reaction.

-

Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to manage the exothermicity of the acylation and minimize potential side reactions, such as the hydrolysis of the acid chloride.[7]

Step 1: Preparation of Diglycolyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, a mixture of diglycolic acid and an excess of thionyl chloride (e.g., 20 equivalents) is prepared.[8]

-

The mixture is refluxed at approximately 85 °C for 8 hours under a nitrogen atmosphere.[8]

-

After cooling to room temperature, the unreacted thionyl chloride is removed under vacuum. The crude diglycolyl chloride is used in the next step without further purification.[8]

Step 2: Synthesis of TODGA

-

A solution of di-n-octylamine (2.1 equivalents) and sodium hydroxide in water is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[8]

-

The crude diglycolyl chloride from Step 1, dissolved in an anhydrous organic solvent such as diethyl ether, is added dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.[6][8]

-

The reaction mixture is stirred vigorously for an additional 2 hours at 0 °C.[6]

-

The organic and aqueous phases are then separated. The aqueous layer is extracted multiple times with diethyl ether.[6]

-

The combined organic extracts are washed sequentially with saturated saline solution and dilute hydrochloric acid.[7]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude TODGA.[7]

The crude product can be further purified by column chromatography on silica gel if necessary, although the workup procedure often yields a product of sufficient purity (≥95%) for many applications.[9]

Route 2: The "Melt-Amidation" Approach - A Greener Alternative

A more recent and environmentally benign approach to TODGA synthesis involves the direct coupling of diglycolic acid and a secondary amine in a solvent-free "melt-amidation" reaction.[5] This method obviates the need for hazardous reagents like thionyl chloride and large volumes of organic solvents, aligning with the principles of green chemistry.

Caption: Melt-amidation synthesis of TODGA.

-

Solvent-Free Conditions: By heating the reactants together in the absence of a solvent, the process minimizes waste and simplifies product isolation. The reaction proceeds in the molten state of the reactants.

-

Ammonium Salt Intermediate: The reaction likely proceeds through the formation of a diglycolate dialkylammonium salt intermediate, which upon heating, dehydrates to form the amide bonds.[5]

-

Simplified Workup: This method typically does not require extensive workup or purification, yielding products with high purity directly from the reaction mixture.[5]

-

Diglycolic acid and di-n-octylamine are mixed at room temperature in a suitable reaction vessel. An environmentally friendly solvent like water or ethanol can be used to facilitate the initial mixing and formation of the ammonium salt.[5]

-

The solvent is then removed under reduced pressure to obtain the solvent-free diglycolate di-n-octylammonium salt.[5]

-

The salt is heated in a round-bottom flask fitted with an air condenser to the desired reaction temperature, initiating the melt-amidation process.[5]

-

The reaction is monitored until completion, typically yielding the desired TODGA with high purity.[5]

Quantitative Data Summary

| Synthesis Route | Key Reagents | Typical Yield | Purity | Reference |

| Schotten-Baumann | Diglycolyl chloride, Di-n-octylamine, NaOH | ~85% | ≥97% | [7] |

| Melt-Amidation | Diglycolic acid, Di-n-octylamine | 85-96% | 88-96% | [5] |

Characterization and Quality Control

The identity and purity of the synthesized 2,2'-Oxybis(N,N-dioctylacetamide) should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide and ether functional groups.

-

Chromatographic Methods (GC, HPLC): To determine the purity of the final product.

The physical appearance of TODGA is typically a colorless to pale yellow liquid or semi-solid at room temperature.

Conclusion and Future Perspectives

The synthesis of 2,2'-Oxybis(N,N-dioctylacetamide) is well-established, with the Schotten-Baumann approach being a reliable and high-yielding method. However, the emergence of greener alternatives like melt-amidation presents a promising avenue for more sustainable production.[5] The choice of synthetic route will ultimately be guided by the specific requirements of the application, balancing factors such as cost, scale, and environmental impact. As the demand for advanced separation agents continues to grow, further research into optimizing these synthetic pathways and exploring novel, even more efficient methods will be of paramount importance.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01146E [pubs.rsc.org]

- 6. Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05663A [pubs.rsc.org]

- 7. CN113956176A - Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis, investigation of the structure and physico-chemical properties of modified solid-phase extractants (SPE) based on N,N,N’,N’-tetraoctyldiglycolamide (TODGA) [nucet.pensoft.net]

The Coordination Nexus: A Technical Guide to the Interaction of 2,2'-Oxybis(N,N-dioctylacetamide) with Lanthanide Ions

Abstract

This technical guide provides a comprehensive examination of the coordination chemistry between the neutral, tridentate ligand 2,2'-Oxybis(N,N-dioctylacetamide), commonly known as N,N,N',N'-tetraoctyl diglycolamide (TODGA), and the series of lanthanide (Ln) ions. With a primary focus on the fundamental principles governing complex formation, this document delves into the synthesis of the ligand and its lanthanide complexes, their structural and spectroscopic characterization, and the thermodynamic and kinetic profiles of their interactions. While the predominant application of TODGA lies in advanced hydrometallurgical separation processes, specifically for the partitioning of minor actinides from lanthanides in used nuclear fuel, the principles of selective metal ion chelation detailed herein offer valuable insights for researchers in materials science and drug development. This guide is intended for scientists and researchers seeking a deep, mechanistically-grounded understanding of this important class of coordination complexes.

Introduction: The Significance of Diglycolamides in f-Block Element Chemistry

The separation of trivalent lanthanides from each other and from trivalent actinides represents a significant challenge in chemistry, owing to their similar ionic radii and chemical properties.[1][2] Diglycolamides (DGAs) have emerged as exceptionally promising extractants for this purpose due to their high affinity for these ions and their environmental compatibility, being completely incinerable.[2] Among these, 2,2'-Oxybis(N,N-dioctylacetamide) or N,N,N',N'-tetraoctyl diglycolamide (TODGA), is one of the most extensively studied DGAs.[3] Its unique architecture, featuring two amide carbonyl oxygen atoms and a central ether oxygen, allows it to act as a robust tridentate chelator for f-block elements.[4] The long octyl chains ensure high solubility in organic diluents used in solvent extraction processes.[5]

Understanding the nuanced coordination chemistry of TODGA with lanthanides is paramount to optimizing separation technologies and designing new ligands with enhanced selectivity. This guide will explore the structural, thermodynamic, and kinetic factors that dictate the formation and stability of these complexes, providing a foundational knowledge base for both process chemists in the nuclear industry and researchers designing targeted metal chelators for biomedical applications such as contrast agents for magnetic resonance imaging (MRI) or radiopharmaceuticals.[6][7]

Ligand and Complex Synthesis: Building the Coordination Sphere

Synthesis of 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

The synthesis of TODGA is typically achieved through the amidation of diglycolic acid or its derivatives with dioctylamine. A common and effective laboratory-scale synthesis protocol is outlined below.

Protocol 2.1: Synthesis of TODGA

-

Activation of Diglycolic Acid: Diglycolic acid is converted to a more reactive species, typically diglycolyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert, dry solvent like dichloromethane (DCM) or toluene. The reaction is usually performed at room temperature or with gentle heating.

-

Amidation Reaction: The resulting diglycolyl chloride is then reacted with a stoichiometric excess of dioctylamine. This reaction is highly exothermic and is typically carried out at low temperatures (e.g., 0 °C) in an inert solvent. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., 1 M NaHCO₃) to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield TODGA as a colorless to pale yellow viscous oil or waxy solid.

Synthesis of Lanthanide-TODGA Complexes

The synthesis of solid-state lanthanide-TODGA complexes is crucial for detailed structural analysis. The general approach involves the direct reaction of a lanthanide salt with the TODGA ligand in a suitable solvent.

Protocol 2.2: Synthesis of --INVALID-LINK--₃ Complexes

-